![molecular formula C20H26N4O6S2 B216393 N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. Unlike traditional NSAIDs, ATB-346 has been designed to provide pain relief without causing gastrointestinal side effects.
作用机制
Studies: Further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide and its potential for the treatment of other diseases.
5. Safety Studies: Further safety studies are needed to determine the long-term safety profile of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide.
实验室实验的优点和局限性
One advantage of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is its ability to reduce pain and inflammation without causing gastrointestinal side effects. This makes it a promising candidate for the treatment of chronic pain and inflammation. However, one limitation of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is that it is a prodrug that requires activation by esterase. This may limit its effectiveness in certain patient populations.
未来方向
1. Clinical Trials: N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is currently in phase II clinical trials for the treatment of osteoarthritis. Future clinical trials will be necessary to determine the efficacy and safety of N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide in other patient populations.
2. Combination Therapy: N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide may be used in combination with other drugs to enhance its effectiveness in reducing pain and inflammation.
3. Novel Formulations: N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide may be formulated in novel ways to improve its bioavailability and efficacy.
4.
合成方法
N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is synthesized by reacting 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(4-aminosulfonylphenyl)hydrazinecarbothioamide to form the desired product.
科学研究应用
N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has been extensively studied in preclinical models of inflammation and pain. These studies have demonstrated that N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is effective in reducing pain and inflammation without causing gastrointestinal side effects. N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has also been shown to have a better safety profile compared to traditional NSAIDs.
属性
产品名称 |
N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide |
---|---|
分子式 |
C20H26N4O6S2 |
分子量 |
482.6 g/mol |
IUPAC 名称 |
1-(4-sulfamoylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea |
InChI |
InChI=1S/C20H26N4O6S2/c1-4-28-16-11-13(12-17(29-5-2)18(16)30-6-3)19(25)23-24-20(31)22-14-7-9-15(10-8-14)32(21,26)27/h7-12H,4-6H2,1-3H3,(H,23,25)(H2,21,26,27)(H2,22,24,31) |
InChI 键 |
ZXURUEREJSGYNS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。